An In-depth Technical Guide to 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine: Structure, Properties, and Synthesis
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed exploration of the chemical structure, predicted properties, and a proposed synthetic pathway for the novel compound 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of new chemical entities incorporating the pharmacologically significant pyrazole and cyclopropylamine moieties.
Introduction
Cyclopropylamines are a crucial class of compounds in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1][2] When incorporated into drug candidates, this motif can enhance potency, selectivity, and pharmacokinetic profiles.[2] The pyrazole ring is another privileged scaffold in drug discovery, with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The combination of these two pharmacophores in 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine suggests a promising avenue for the development of novel therapeutic agents. The bromine atom at the 4-position of the pyrazole ring also serves as a valuable synthetic handle for further structural modifications through cross-coupling reactions.[5]
Chemical Structure and Nomenclature
The chemical structure of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine is characterized by a central cyclopropane ring substituted with an aminoethyl group and a 4-bromo-1H-pyrazol-1-yl group at the same carbon atom.
IUPAC Name: 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
Molecular Formula: C₈H₁₁BrN₄
Molecular Weight: 243.10 g/mol
Chemical Structure:
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 1-(4-Bromo-1H-pyrazol-1-yl)cyclopropan-1-ol
The synthesis would commence with the N-alkylation of 4-bromo-1H-pyrazole. A robust method for the synthesis of 1-substituted cyclopropanols involves the reaction of a nucleophile with a suitable cyclopropanone equivalent. [6]In this proposed step, the sodium salt of 4-bromo-1H-pyrazole, generated by treatment with a base like sodium hydride, would react with 1-ethoxy-1-vinyloxycyclopropane, which serves as a cyclopropanone synthon.
Protocol:
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To a solution of 4-bromo-1H-pyrazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 1 hour.
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Add a solution of 1-ethoxy-1-vinyloxycyclopropane (1.2 equivalents) in anhydrous THF to the reaction mixture.
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Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-1H-pyrazol-1-yl)cyclopropan-1-ol.
Step 2: Oxidation to 1-(4-Bromo-1H-pyrazol-1-yl)cyclopropan-1-one
The secondary alcohol obtained in the previous step can be oxidized to the corresponding ketone using standard oxidation protocols. Mild conditions are preferable to avoid potential side reactions involving the pyrazole ring.
Protocol:
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To a solution of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromo-1H-pyrazol-1-yl)cyclopropan-1-one, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Reductive Amination to 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
The final step involves the conversion of the cyclopropyl ketone to the target primary amine. This can be achieved through a reductive amination process. One common method is the formation of an oxime followed by reduction.
Protocol:
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To a solution of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropan-1-one in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
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Reflux the mixture for 4-6 hours.
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After cooling to room temperature, remove the solvent under reduced pressure.
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To the resulting crude oxime, add a mixture of zinc dust (5.0 equivalents) and concentrated hydrochloric acid at 0 °C.
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Stir the reaction mixture at room temperature for 12-18 hours.
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Basify the reaction mixture with a concentrated sodium hydroxide solution to pH > 10.
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Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine.
Spectral Characterization (Predicted)
The structure of the final compound would be confirmed by standard spectroscopic methods.
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¹H NMR: Expected signals would include aromatic protons on the pyrazole ring, a quartet and a doublet for the ethylamine moiety, and complex multiplets for the cyclopropyl protons.
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¹³C NMR: Signals corresponding to the pyrazole carbons, the quaternary cyclopropyl carbon, the methine and methyl carbons of the ethylamine group, and the methylene carbons of the cyclopropyl ring are anticipated.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Potential Applications in Drug Discovery
The unique structural features of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine make it an attractive candidate for further investigation in drug discovery programs. The cyclopropylamine moiety is known to be a bioisostere for various functional groups and can modulate the pharmacological properties of a molecule. [2]The 4-bromopyrazole core provides a platform for the introduction of diverse substituents via cross-coupling reactions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. [5]This compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in a range of diseases.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for the novel compound 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine. The proposed synthesis is based on well-established chemical transformations and provides a clear pathway for the preparation of this promising molecule. The combination of the pharmacologically relevant cyclopropylamine and 4-bromopyrazole moieties suggests that this compound and its derivatives could be valuable tools in the development of new therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of this and related compounds.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-1-cyclopropyl-1H-pyrazole [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. H64673.14 [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]

